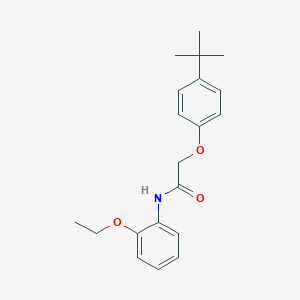
2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The synthesis and analysis of acetamide derivatives, including those with tert-butyl and ethoxyphenyl groups, are of significant interest in medicinal chemistry and materials science. These compounds often exhibit notable pharmacological properties and serve as key intermediates in synthesizing a wide range of therapeutic agents.
Synthesis Analysis
Compounds similar to "2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide" are typically synthesized through multi-step reactions, starting with base components and involving processes like the Leuckart reaction. For instance, novel acetamide derivatives have been synthesized for potential pharmacological applications, highlighting the importance of bromo, tert-butyl, and nitro groups in their activity (Rani et al., 2016).
Molecular Structure Analysis
Molecular structure analysis, including spectroscopic and crystallographic techniques, plays a crucial role in understanding these compounds' chemical behavior. For example, compounds with substituted phenyl acetamides have been studied for their hydrogen bonding and molecular docking properties, revealing their potential as anticancer agents (Sharma et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving acetamide derivatives are diverse, including acetylation, carbonylation, and catalytic hydrogenation. These reactions are essential for modifying the compounds' functional groups, thereby altering their chemical and physical properties for specific applications. The reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide demonstrates the complexity and utility of these reactions (Vavasori et al., 2023).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding how these compounds interact in different environments. The synthesis and crystal structure analysis of related acetamide derivatives provide insights into their stability and reactivity under various conditions (Geetha et al., 2023).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical species, and the ability to form hydrogen bonds, dictate the compounds' behavior in chemical reactions and biological systems. Studies on compounds like N-(2-hydroxyphenyl)acetamide and its silylated derivatives shed light on these aspects, revealing the potential for designing more effective pharmaceutical agents (Nikonov et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO3/c1-5-23-18-9-7-6-8-17(18)21-19(22)14-24-16-12-10-15(11-13-16)20(2,3)4/h6-13H,5,14H2,1-4H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWKRPGXJTLLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5511672.png)


![3-(2-chloro-6-fluorophenyl)-6-(4-morpholinyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5511703.png)
![3-{[5-(4-chlorophenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate](/img/structure/B5511704.png)
![2-[1-(3,4,5-trimethoxyphenyl)ethyl]-2,9-diazaspiro[5.5]undecan-3-one hydrochloride](/img/structure/B5511713.png)

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5511722.png)
![1-(2-chloro-4-fluorobenzyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-4-piperidinecarbohydrazide](/img/structure/B5511725.png)
![1-[(2,3-difluorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperidin-3-ol](/img/structure/B5511734.png)
![N-(3,4-dimethylphenyl)-2-[2-(ethylthio)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5511742.png)
![1-{2-oxo-2-[4-(2-oxo-1,3-oxazolidin-3-yl)piperidin-1-yl]ethyl}-3-(trifluoromethyl)pyridin-2(1H)-one](/img/structure/B5511754.png)
![4-[(3-chloro-4-fluorophenyl)sulfonyl]morpholine](/img/structure/B5511769.png)
